

(7Z,10Z)-Hexadecadienoic acid natural sources

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An In-depth Technical Guide to the Natural Sources of (7Z,10Z)-Hexadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z,10Z)-Hexadecadienoic acid (CAS No. 28290-73-5) is a specific isomer of the C16 polyunsaturated fatty acid class.^{[1][2][3]} While its chemical structure is well-defined, its natural distribution is highly specific and not widespread. This technical guide provides a comprehensive overview of the established natural sources of (7Z,10Z)-hexadecadienoic acid, focusing on its primary role as an insect pheromone. We will delve into its biosynthesis, methodologies for its extraction and identification, and its biological significance. This document serves as a foundational resource for researchers in chemical ecology, natural product chemistry, and drug development interested in the origins and applications of this unique fatty acid.

Introduction to (7Z,10Z)-Hexadecadienoic Acid

(7Z,10Z)-Hexadecadienoic acid is a long-chain fatty acid characterized by a 16-carbon backbone with two cis-configured double bonds at the 7th and 10th carbon positions.^{[4][5]} It belongs to the omega-6 family of fatty acids. While many isomers of hexadecadienoic acid exist, the specific (7Z,10Z) configuration confers distinct biological activity, primarily in the realm of insect chemical communication.

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	(7Z,10Z)-hexadeca-7,10-dienoic acid	[2] [4]
CAS Number	28290-73-5	[1] [3]
Molecular Formula	C ₁₆ H ₂₈ O ₂	[1] [2] [3]
Molecular Weight	252.39 g/mol	[1] [4]
InChI Key	WPJGPAAPSBVXNU-HZJYTRNSA-N	[1]

In addition to its role as a semiochemical, it is also recognized as a metabolite of conjugated linoleic acid (CLA) in mammals, suggesting potential, though less understood, roles in physiological processes like lipid metabolism and inflammation.[\[1\]](#)[\[6\]](#)

Principal Natural Sources

The occurrence of (7Z,10Z)-hexadecadienoic acid in nature is predominantly linked to the insect world, with limited direct evidence of its presence in other taxa like plants or marine organisms.

Primary Source: Insect Sex Pheromones

The most definitive and well-researched natural source of (7Z,10Z)-hexadecadienoic acid is as a biosynthetic precursor to the major sex pheromone component of the Chilean carpenterworm moth, *Chilecomadia valdiviana* (Lepidoptera: Cossidae).[\[7\]](#)[\[8\]](#) The female moth produces (7Z,10Z)-7,10-hexadecadienal, the corresponding aldehyde, as the primary attractant for males.[\[8\]](#)[\[9\]](#) The acid form, (7Z,10Z)-hexadecadienoic acid, is a key intermediate in the pheromone's biosynthetic pathway within the female's pheromone gland.[\[8\]](#)[\[10\]](#)

Studies involving isotope labeling have conclusively shown that linoleic acid is chain-shortened within the pheromone gland to produce the (7Z,10Z)-7,10-hexadecadienoate precursor, which is then converted to the final aldehyde pheromone.[\[10\]](#)[\[11\]](#)

Putative and Metabolic Sources

- Mammalian Metabolism: (7Z,10Z)-Hexadecadienoic acid is considered a conjugated dienoic fatty acid metabolite of conjugated linoleic acid (CLA).[\[1\]](#)[\[6\]](#) CLAs are isomers of linoleic acid found in dairy products and meat from ruminants. While the physiological concentrations are low, their formation suggests potential endogenous roles in pathways influenced by CLA, such as those related to atherosclerosis, carcinogenesis, and obesity.[\[6\]](#)
- Plants: While plants are rich sources of C16 and C18 fatty acids, the specific (7Z,10Z)-16:2 isomer is not commonly reported as a significant component. Many plant species, particularly "16:3 plants," contain high levels of (7Z,10Z,13Z)-hexadecatrienoic acid (16:3n-3).[\[12\]](#)[\[13\]](#)[\[14\]](#) It is plausible that (7Z,10Z)-hexadecadienoic acid could exist in trace amounts as an intermediate in fatty acid metabolism, but it is not a known storage or structural fatty acid in plants.
- Marine Organisms: Marine ecosystems contain a diverse array of polyunsaturated fatty acids (PUFAs). The general class of hexadecadienoic acid (16:2ω6) is present in various marine samples.[\[15\]](#) However, detailed isomeric analyses specifically identifying the (7Z,10Z) form are not prevalent in the literature, which tends to focus on more abundant omega-3 PUFAs like EPA and DHA.

Biosynthesis of (7Z,10Z)-Hexadecadienoic Acid

The biosynthetic pathway has been elucidated primarily in the context of pheromone production in *Chilecomadia valdiviana*.

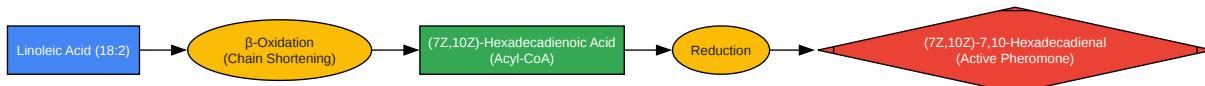
Pheromone Biosynthesis in *Chilecomadia valdiviana*

The formation of the pheromone precursor follows a pathway that incorporates elements of both Type I and Type II lepidopteran pheromone synthesis. The primary precursor is linoleic acid (18:2n-6), which can be sourced from the diet or potentially synthesized de novo from stearic acid.[\[7\]](#)[\[8\]](#)

The key steps are:

- Chain Shortening: Linoleic acid undergoes one cycle of β-oxidation, where two carbons are removed from the carboxylic acid end. This process shortens the 18-carbon chain to a 16-carbon chain.

- Conservation of Double Bonds: Crucially, the original double bonds at the $\Delta 9$ and $\Delta 12$ positions of linoleic acid are retained but are now located at the $\Delta 7$ and $\Delta 10$ positions of the newly formed hexadecadienoic acid.
- Functional Group Transformation: The resulting (7Z,10Z)-hexadecadienoic acid (as an acyl-CoA or other activated derivative) is then reduced to the corresponding aldehyde, (7Z,10Z)-7,10-hexadecadienal, which is the active pheromone component.[8]



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Caption: Biosynthesis of (7Z,10Z)-7,10-hexadecadienal from linoleic acid.

Methodologies for Isolation, and Analysis

Identifying (7Z,10Z)-hexadecadienoic acid requires precise analytical techniques due to the presence of numerous other fatty acid isomers in biological samples.

Protocol: Extraction and Analysis from Insect Pheromone Glands

This protocol is adapted from methodologies used in lepidopteran pheromone research.[8]

Objective: To extract, identify, and quantify (7Z,10Z)-hexadecadienoic acid and its derivatives from female *C. valdiviana* pheromone glands.

Materials:

- Pheromone glands from female moths (typically excised from the terminal abdominal segments).
- Hexane (HPLC grade).
- Methanolic HCl or BF_3 -Methanol for derivatization.

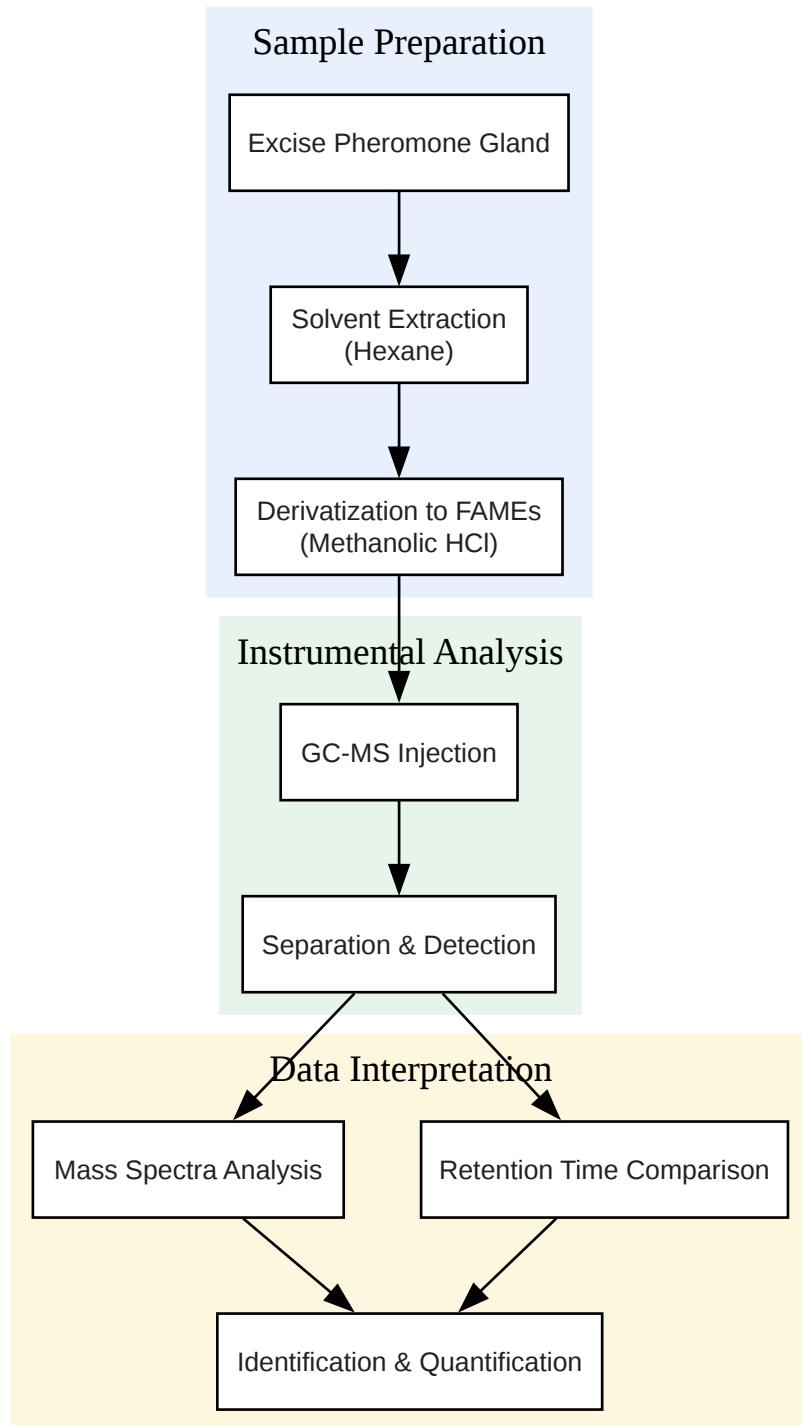
- Internal standard (e.g., a C17 or C19 fatty acid methyl ester).
- Glass vials with PTFE-lined caps.
- Microsyringes.
- Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

- **Gland Excision:** Dissect the pheromone gland from a calling female moth (during its active period) and immediately place it into a 200 μ L glass vial insert containing 20-50 μ L of hexane.
- **Extraction:** Allow the gland to extract for at least 30 minutes at room temperature. For total fatty acid analysis, the gland tissue can be crushed gently with a glass rod.
- **Derivatization to FAMEs:**
 - Carefully evaporate the hexane solvent under a gentle stream of nitrogen.
 - Add 50 μ L of 5% methanolic HCl.
 - Seal the vial and heat at 60°C for 1 hour to convert free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
 - Cool the vial, add 50 μ L of saturated NaCl solution, and extract the FAMEs with 100 μ L of hexane.
- **GC-MS Analysis:**
 - Inject 1-2 μ L of the hexane layer containing the FAMEs into the GC-MS.
 - Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) suitable for FAME separation.
 - The mass spectrum of methyl (7Z,10Z)-hexadecadienoate will show a characteristic molecular ion (m/z 266) and fragmentation pattern that can be compared to synthetic

standards and library data.[11]

- Retention time must be confirmed with an authentic synthetic standard for unambiguous identification.



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Caption: General workflow for the analysis of fatty acids from insect glands.

Biological Significance and Applications

Table 2: Summary of Biological Roles and Applications

Domain	Role / Application	Description	Reference
Chemical Ecology	Pheromone Precursor	Serves as the direct biosynthetic precursor to the main sex pheromone component in <i>Chilecomadia valdiviana</i> .	[8][10][11]
Pest Management	Pest Monitoring / Control	Knowledge of the pheromone pathway enables the synthesis of nature-identical attractants for use in traps to monitor or disrupt mating of this agricultural pest.	[1][9]
Human Metabolism	CLA Metabolite	Formed from the metabolism of conjugated linoleic acid, with potential (though not fully established) links to anti-inflammatory and metabolic regulation pathways.	[1][6]
Drug Development	Research Chemical	Studied for its potential to modulate enzymes like lipoxygenases and cyclooxygenases, which are involved in inflammation.	[1]

Conclusion and Future Directions

The natural occurrence of (7Z,10Z)-hexadecadienoic acid is, based on current scientific literature, primarily confined to its role as a key intermediate in the biosynthesis of sex pheromones in the moth *Chilecomadia valdiviana*. While it is also a known metabolite of CLA in mammals, its physiological concentration and function in this context require further investigation. Its reported presence in other natural sources like plants and marine life is not well-established and may be limited to trace amounts or misidentification of related isomers.

Future research should focus on:

- Enzymology: Identifying the specific desaturases and chain-shortening enzymes (β -oxidases) responsible for its synthesis in *C. valdiviana*.
- Expanded Screening: Utilizing modern, high-sensitivity analytical techniques to screen a wider range of organisms, particularly within the Lepidoptera and in marine microorganisms, for its presence.
- Pharmacological Evaluation: Further exploring the biological activities of this specific isomer in mammalian systems to validate the potential health benefits suggested by its relation to CLA.

This guide consolidates the current understanding of this molecule's natural origins, providing a solid foundation for researchers to build upon.

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